
N-(2-aminophenyl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminophenyl)quinoline-2-carboxamide is a chemical compound that has been studied in the field of coordination chemistry . It is a potentially tridentate ligand containing secondary amide and N-donor groups .
Synthesis Analysis
The synthesis of a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been reported . The compound was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry dichloromethane (DCM) as solvent, lutidine, and TBTU as a coupling agent at room temperature .Molecular Structure Analysis
The molecular structure of N-(2-aminophenyl)quinoline-2-carboxamide is characterized by a dihedral angle between the two quinoline systems . The molecular conformation is stabilized by intramolecular N-H⋯N and C-H⋯O hydrogen bonds, with N-H⋯N being bifurcated towards the two N atoms of the two quinoline rings .Physical And Chemical Properties Analysis
The molecular formula of N-(2-aminophenyl)quinoline-2-carboxamide is C16H13N3O, and its molecular weight is 263.29 .科学的研究の応用
Radioligand Development for PET Imaging
Quinoline-2-carboxamide derivatives, such as N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, have been developed as potential radioligands for positron emission tomography (PET) imaging. These compounds are used for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo, which is crucial for understanding various neurological conditions (Matarrese et al., 2001).
Innovative Synthesis Techniques
A microwave-assisted synthesis method has been developed for the preparation of substituted anilides of quinoline-2-carboxylic acid, demonstrating an efficient and innovative approach for synthesizing these compounds. This method involves the direct reaction of an acid or ester with substituted anilines using microwave irradiation, simplifying the synthesis process (Bobál et al., 2012).
Novel Compound Synthesis for Metal Coordination
New compounds with quinoline-2-carboxamide structures have been synthesized, featuring nitrogen atoms capable of forming coordinate bonds with metal ions. These compounds are potentially useful for targeted delivery of nitric oxide (NO) to biological sites such as tumors, where NO can be released upon irradiation (Yang et al., 2017).
Carbonic Anhydrase Inhibition
Novel quinoline-2-carboxamides have been synthesized and evaluated for their ability to inhibit carbonic anhydrase (CA) isoforms. This research is significant in developing novel inhibitors for various hCA isoforms, which are important in physiological processes (Thacker et al., 2019).
Corrosion Inhibition
Quinoline-2-carboxamide derivatives have been examined as corrosion inhibitors for mild steel in hydrochloric acid solution. Their adsorption characteristics at the metal/solution interface play a crucial role in their inhibitory performance, making them valuable in industrial applications (Erami et al., 2019).
DNA-Intercalation and Antitumor Properties
Phenylquinoline-8-carboxamide compounds have been studied for their intercalative interactions with DNA, which correlate with their antitumor properties. Understanding these interactions is key for developing new antitumor drugs (McKenna et al., 1989).
将来の方向性
The future directions for research on N-(2-aminophenyl)quinoline-2-carboxamide could involve further exploration of its coordination chemistry and potential biological activities . Given its structural features, it may also be of interest to investigate its potential as a ligand in the synthesis of new coordination complexes.
作用機序
Target of Action
The primary target of N-(2-aminophenyl)quinoline-2-carboxamide is protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .
Mode of Action
N-(2-aminophenyl)quinoline-2-carboxamide interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal function of the protein kinases, leading to changes in cell survival and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways related to cell survival and proliferation. It induces apoptosis, a process of programmed cell death, by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . This leads to a decrease in cell survival and an increase in cell death .
Result of Action
The result of N-(2-aminophenyl)quinoline-2-carboxamide’s action is a decrease in cell survival and an increase in cell death . This is achieved through the induction of apoptosis and the inhibition of protein kinases . The compound shows good anti-proliferative activities against several cell lines .
特性
IUPAC Name |
N-(2-aminophenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h1-10H,17H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVBAFWDZDTIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



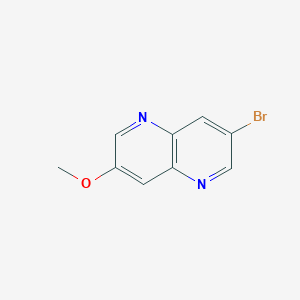
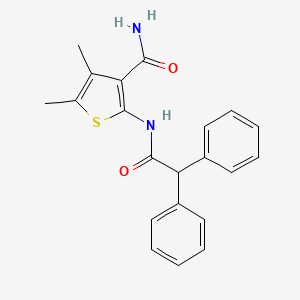
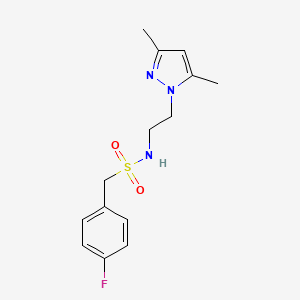

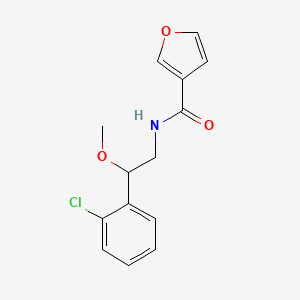
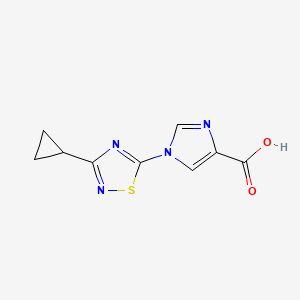

![5-(3,5-dimethylbenzoyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2422881.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2422882.png)
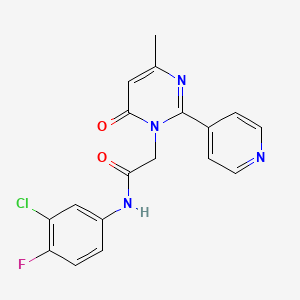
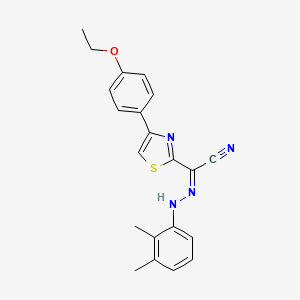
![2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide](/img/structure/B2422887.png)